molecular formula C9H19OP B3028811 Rel-(1S,4R)-1,2,2,3,3,4-hexamethylphosphetane 1-oxide CAS No. 33530-51-7

Rel-(1S,4R)-1,2,2,3,3,4-hexamethylphosphetane 1-oxide

Cat. No.: B3028811
CAS No.: 33530-51-7
M. Wt: 174.22 g/mol
InChI Key: QNJXTZQNSPKMEK-HQJQHLMTSA-N
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Description

Rel-(1S,4R)-1,2,2,3,3,4-hexamethylphosphetane 1-oxide is a unique organophosphorus compound characterized by its hexamethyl-substituted phosphetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1S,4R)-1,2,2,3,3,4-hexamethylphosphetane 1-oxide typically involves the reaction of hexamethylphosphorous trichloride with an appropriate nucleophile under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,4R)-1,2,2,3,3,4-hexamethylphosphetane 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert it back to its corresponding phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild conditions.

Major Products Formed

    Oxidation: Higher oxidation state phosphorus compounds.

    Reduction: Corresponding phosphine.

    Substitution: Various substituted phosphine oxides depending on the nucleophile used.

Scientific Research Applications

Rel-(1S,4R)-1,2,2,3,3,4-hexamethylphosphetane 1-oxide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in designing phosphorus-based drugs.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of Rel-(1S,4R)-1,2,2,3,3,4-hexamethylphosphetane 1-oxide involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic processes. The molecular targets include metal centers in enzymes or synthetic catalysts, and the pathways involved often relate to the stabilization of transition states in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylphosphoramide: Another organophosphorus compound with similar applications in organic synthesis.

    Hexamethylphosphoramide: Known for its use as a solvent and reagent in organic chemistry.

    Triphenylphosphine oxide: Widely used in organic synthesis and as a ligand in coordination chemistry.

Uniqueness

Rel-(1S,4R)-1,2,2,3,3,4-hexamethylphosphetane 1-oxide is unique due to its specific stereochemistry and the presence of six methyl groups, which confer distinct steric and electronic properties. These properties make it particularly useful in applications requiring precise control over reactivity and selectivity.

Properties

IUPAC Name

(1S,4R)-1,2,2,3,3,4-hexamethyl-1λ5-phosphetane 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19OP/c1-7-8(2,3)9(4,5)11(7,6)10/h7H,1-6H3/t7-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJXTZQNSPKMEK-HQJQHLMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(P1(=O)C)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(C([P@]1(=O)C)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19OP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rel-(1S,4R)-1,2,2,3,3,4-hexamethylphosphetane 1-oxide
Reactant of Route 2
Rel-(1S,4R)-1,2,2,3,3,4-hexamethylphosphetane 1-oxide
Reactant of Route 3
Rel-(1S,4R)-1,2,2,3,3,4-hexamethylphosphetane 1-oxide
Reactant of Route 4
Rel-(1S,4R)-1,2,2,3,3,4-hexamethylphosphetane 1-oxide
Reactant of Route 5
Rel-(1S,4R)-1,2,2,3,3,4-hexamethylphosphetane 1-oxide
Reactant of Route 6
Rel-(1S,4R)-1,2,2,3,3,4-hexamethylphosphetane 1-oxide

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